molecular formula C15H22N2O8S B2661620 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate CAS No. 1351602-12-4

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate

Cat. No. B2661620
CAS RN: 1351602-12-4
M. Wt: 390.41
InChI Key: OZDULSSSHWRAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate, also known as FPE, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Antidepressant and Anxiolytic Activities

Compounds with structural similarities to 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate have been synthesized and evaluated for their pharmacological properties. Notably, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited significant antidepressant activities in Porsolt’s behavioral despair (forced swimming) test on albino mice. Moreover, certain derivatives also demonstrated notable antianxiety activity, highlighting the therapeutic potential of this chemical framework in neuropsychiatric disorders (J. Kumar et al., 2017).

Corrosion Inhibition

A synthesized compound, 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, has been utilized as an inhibitor for the prevention of mild steel corrosion in an acidic medium. This novel organic compound demonstrated improved inhibition efficiency on mild steel corrosion, particularly effective in 1 N HCl at various temperatures. Electrochemical studies confirmed its role as a mixed-type inhibitor, offering promising applications in corrosion prevention technologies (P. Singaravelu & N. Bhadusha, 2022).

Catalytic Activity in Organic Synthesis

Research on N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has revealed its effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights the compound's utility in facilitating the coupling of a broad range of (hetero)aryl bromides with various amines, underscoring its importance as a catalyst in organic synthesis and the production of pharmaceutically relevant building blocks (Subhajit Bhunia et al., 2017).

properties

IUPAC Name

1-(furan-2-yl)-2-(4-propylsulfonylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S.C2H2O4/c1-2-10-20(17,18)15-7-5-14(6-8-15)11-12(16)13-4-3-9-19-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDULSSSHWRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate

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